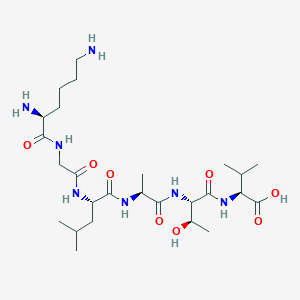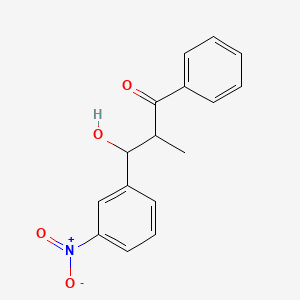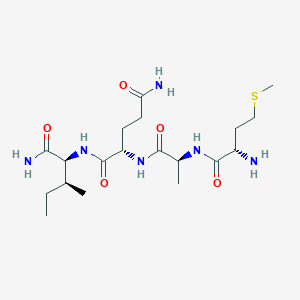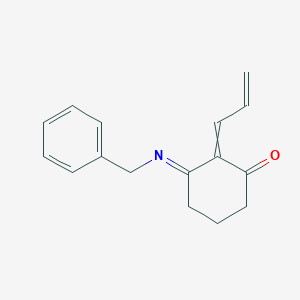
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is an organic compound that belongs to the class of imines and enones These compounds are characterized by the presence of a benzyl group attached to an imine moiety and a prop-2-en-1-ylidene group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with 2-(prop-2-en-1-ylidene)cyclohexanone under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine or reduce the enone moiety to an alcohol.
Substitution: The benzyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imine and enone moieties can participate in various biochemical reactions, influencing cellular pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as its role in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-(Phenylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one: Similar structure with a phenyl group instead of a benzyl group.
(3E)-3-(Benzylimino)-2-(methylidene)cyclohexan-1-one: Similar structure with a methylidene group instead of a prop-2-en-1-ylidene group.
Uniqueness
(3E)-3-(Benzylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918428-25-8 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3-benzylimino-2-prop-2-enylidenecyclohexan-1-one |
InChI |
InChI=1S/C16H17NO/c1-2-7-14-15(10-6-11-16(14)18)17-12-13-8-4-3-5-9-13/h2-5,7-9H,1,6,10-12H2 |
Clave InChI |
BFLZCVRSGCFDFH-UHFFFAOYSA-N |
SMILES canónico |
C=CC=C1C(=NCC2=CC=CC=C2)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


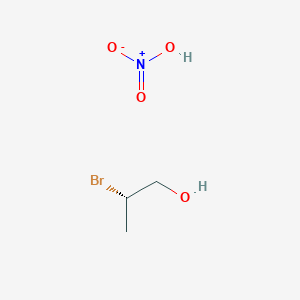
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
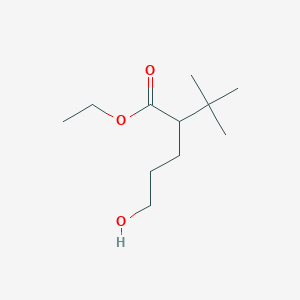
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)

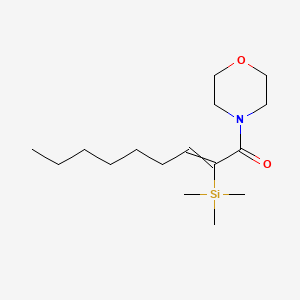
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
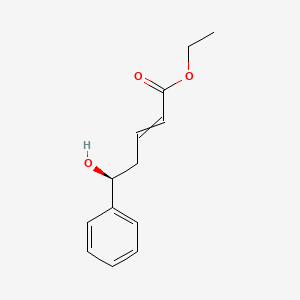
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
